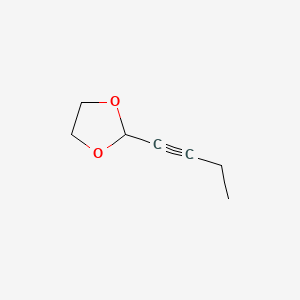
2-But-1-ynyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-But-1-ynyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring fused with a butynyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-But-1-ynyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with ethylene glycol in the presence of a catalyst. Common catalysts include Brønsted acids and Lewis acids. For example, silica gel or alumina can be used as catalysts to facilitate the reaction under pressure and without solvents .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-yield processes that minimize reaction times and maximize product purity. The use of ultrasound-assisted synthesis with graphene oxide catalysts has been reported to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
2-But-1-ynyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: Various nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or alkanes .
科学研究应用
2-But-1-ynyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the production of polymers, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 2-But-1-ynyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring stabilizes the carbonyl group, preventing it from undergoing unwanted reactions during chemical transformations. This stabilization is achieved through the formation of a cyclic acetal, which is resistant to nucleophilic attack and oxidation .
相似化合物的比较
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness
2-But-1-ynyl-1,3-dioxolane is unique due to its butynyl group, which imparts distinct reactivity and properties compared to other dioxolanes. This structural feature allows for specific applications in synthetic chemistry and industrial processes .
属性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
2-but-1-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h7H,2,5-6H2,1H3 |
InChI 键 |
JSLZJOKMQRHMPT-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


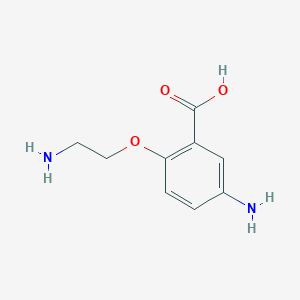
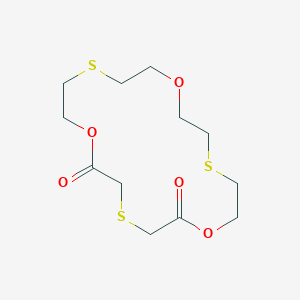
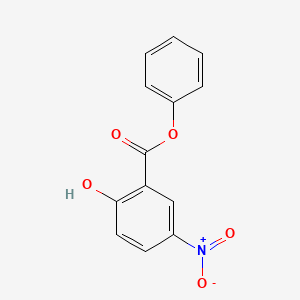
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
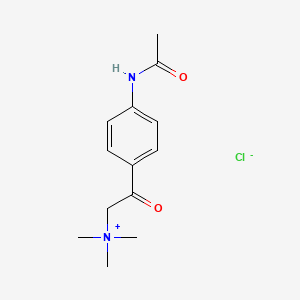
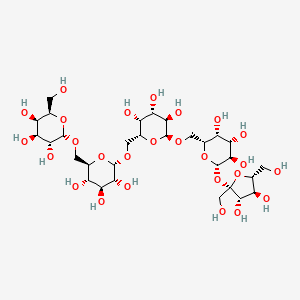



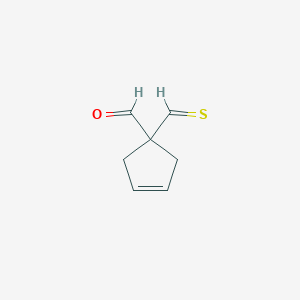
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
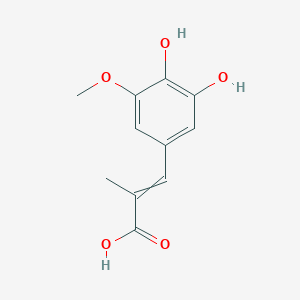
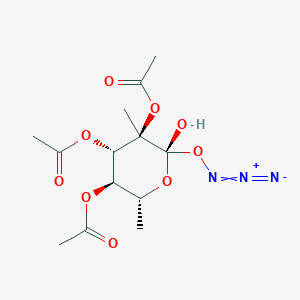
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
